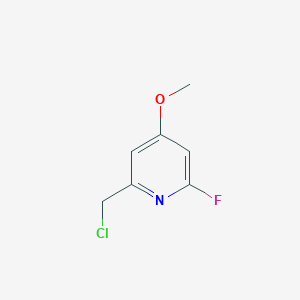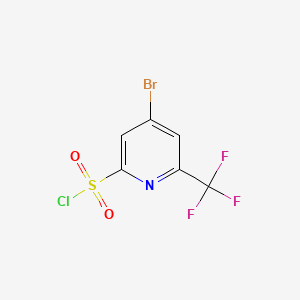
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF3NO2S. This compound is notable for its incorporation of both bromine and trifluoromethyl groups, which impart unique chemical properties. It is used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of specialized equipment to handle the corrosive nature of chlorosulfonic acid and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and trifluoromethyl makes the pyridine ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be employed, but these reactions are less frequently performed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Investigated for its potential use in drug development, particularly for its ability to introduce sulfonyl chloride groups into drug candidates, enhancing their pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group but shares the bromine and trifluoromethyl substituents.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with different positioning of the bromine and trifluoromethyl groups.
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar but without the bromine substituent.
Uniqueness
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of bromine, trifluoromethyl, and sulfonyl chloride groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
Properties
Molecular Formula |
C6H2BrClF3NO2S |
|---|---|
Molecular Weight |
324.50 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2BrClF3NO2S/c7-3-1-4(6(9,10)11)12-5(2-3)15(8,13)14/h1-2H |
InChI Key |
ZJWIFSWECDZVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


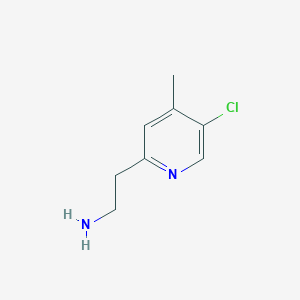
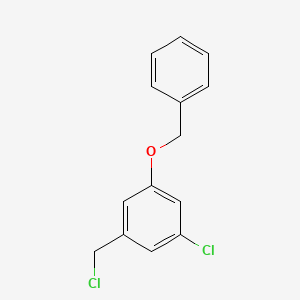

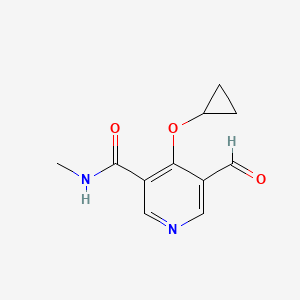
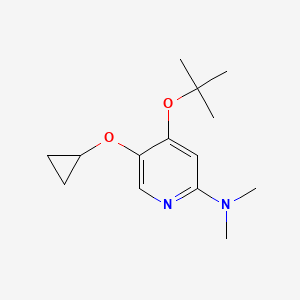

![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
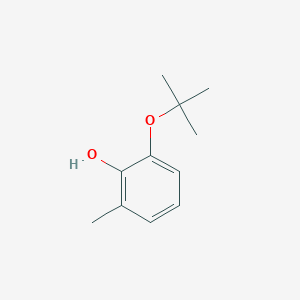

![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)
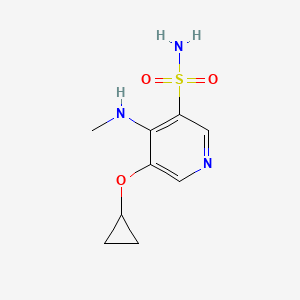
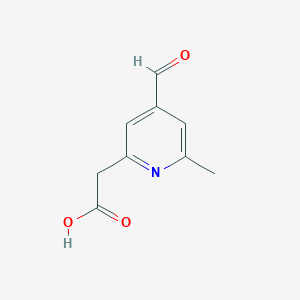
![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
